![molecular formula C11H9NO4 B2508155 2-Methyl-4-oxo-4H-benzo[d][1,3]oxazin-6-yl acetate CAS No. 1882-75-3](/img/structure/B2508155.png)
2-Methyl-4-oxo-4H-benzo[d][1,3]oxazin-6-yl acetate
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Overview
Description
The compound "2-Methyl-4-oxo-4H-benzo[d][1,3]oxazin-6-yl acetate" is a derivative within the class of benzoxazinones, which are heterocyclic compounds containing a benzene ring fused to an oxazine ring. These compounds have been extensively studied due to their diverse pharmacological activities and their potential applications in medicinal chemistry.
Synthesis Analysis
The synthesis of benzoxazinone derivatives often involves the cyclization of appropriate precursors. For instance, the synthesis of 3,4-dihydro-2H-benzo[1,4]oxazine derivatives has been reported to involve the use of acetic acid derivatives as potent dual-acting agents to block the TXA2 receptor and to activate the PGI2 receptor . Similarly, the synthesis of (substituted-phenyl-1,2,4-oxadiazol-5-yl) methyl-2-(3-oxo-2,3-dihydro-4Hbenzo[b][1,4] oxazin-4-yl)acetate derivatives has been achieved and characterized by spectroscopic methods . These methods provide a framework for the synthesis of related compounds, including the target molecule.
Molecular Structure Analysis
The molecular structure of benzoxazinone derivatives is characterized by the presence of a 2H-1,4-benzoxazin-3-one core, which can be further substituted at various positions to yield a wide range of compounds with different properties and activities. For example, the synthesis of 1,2-Bis(8-t-butyl-6-methyl-2H-benzo-[e][1,3]oxazin-3(4H)-yl]ethane showcases the structural diversity achievable within this class of compounds .
Chemical Reactions Analysis
Benzoxazinone derivatives exhibit reactivity towards various nucleophiles. The reactivity of 2-methyl-4H-3,1-benzoxazin-4-ones towards carbon and oxygen nucleophiles under microwave irradiation conditions has been explored, leading to the synthesis of a series of hydroxy-quinolinones and hydroxy-naphthyridinones . Additionally, the reactions of 4-acetoxy-2H-1,4-benzoxazin-3-ones with nucleophiles such as phenols, indoles, and ethanethiol have been studied, revealing the major reaction centers within these molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzoxazinone derivatives are influenced by their molecular structure. The presence of substituents can significantly alter properties such as solubility, melting point, and reactivity. For instance, the introduction of a thiazolyl group in methyl [6-(2-aminothiazol-4-yl)-3-oxo-1,4-benzoxazin-2yl]acetates has been shown to confer COX-2/5-LOX inhibitory activity, which is relevant in the context of anti-inflammatory drug development .
Scientific Research Applications
Novel Synthesis and Derivatives
- Synthesis Methods : A study by El-Ahl (2000) focuses on the synthesis of compounds related to 2-Methyl-4-oxo-4H-benzo[d][1,3]oxazin-6-yl acetate, particularly derivatives of 4H-thieno[2,3-d][1,3]oxazin-4-one. These compounds have potential applications in various chemical transformations due to their functional groups (A. S. El-Ahl, 2000).
- Antimicrobial and Antioxidant Properties : Another study by Sonia et al. (2013) demonstrates the antimicrobial and antioxidant capabilities of benzoxazinyl pyrazolone arylidenes, which are structurally related to the compound . This suggests potential applications in developing new antimicrobial agents (G. Sonia, Knolin K. Thachil, M. Parameswaran, R. T. Kochupappy, 2013).
Reactivity and Transformation
- Reactivity Studies : Research by Faragher and Gilchrist (1979) on similar oxazine derivatives explores their thermal and acid-catalyzed rearrangements. Understanding these reactions can inform the development of new synthetic methods and chemical intermediates (R. Faragher, T. L. Gilchrist, 1979).
- Derivative Synthesis : A paper by Guguloth (2021) details the synthesis of novel derivatives of benzoxazinone, which could offer insights into the development of similar compounds like 2-Methyl-4-oxo-4H-benzo[d][1,3]oxazin-6-yl acetate for various applications (V. Guguloth, 2021).
Antibacterial Activity
- Evaluation of Antibacterial Activity : Kadian, Maste, and Bhat (2012) evaluated the antibacterial activity of 1,4-Benzoxazine analogues, which could imply potential uses of similar structures in medicinal chemistry and drug development (Naveen Kadian, M. Maste, A. Bhat, 2012).
COX-2 Inhibition
- COX-2 Inhibitor Activity : Research by Reddy et al. (2006, 2008) presents the synthesis and evaluation of compounds structurally related to 2-Methyl-4-oxo-4H-benzo[d][1,3]oxazin-6-yl acetate as COX-2 inhibitors, suggesting its potential use in anti-inflammatory therapies (G. Reddy, K. Rao, K. N. Jayaveera, S. Sailaja, P. Reddanna, D. Reddy, 2006); (G. Reddy, Κ. Rao, 2008).
Corrosion Inhibition
- Corrosion Inhibition Properties : Kadhim et al. (2017) studied benzoxazines, including compounds similar to 2-Methyl-4-oxo-4H-benzo[d][1,3]oxazin-6-yl acetate, for their properties as corrosion inhibitors on mild steel. This indicates potential industrial applications in materials science (A. Kadhim, A. Al-Okbi, D. Jamil, Ahmed Qussay, A. Al-amiery, T. Gaaz, A. Kadhum, A. Mohamad, M. Nassir, 2017).
Safety and Hazards
Future Directions
Given the diverse set of biological activities of quinazolinones and their derivatives, there is significant interest in further investigating these compounds as potential drug molecules . Future research could focus on elucidating the specific mechanisms of action of these compounds, optimizing their synthesis, and evaluating their efficacy and safety in preclinical and clinical studies.
properties
IUPAC Name |
(2-methyl-4-oxo-3,1-benzoxazin-6-yl) acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO4/c1-6-12-10-4-3-8(16-7(2)13)5-9(10)11(14)15-6/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REJOQABLRLYDRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)OC(=O)C)C(=O)O1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-oxo-4H-benzo[d][1,3]oxazin-6-yl acetate |
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